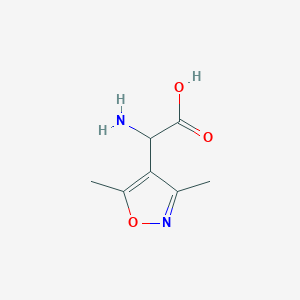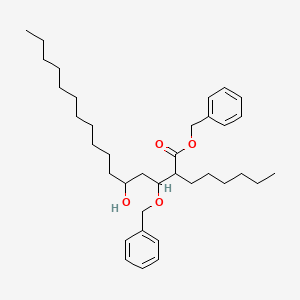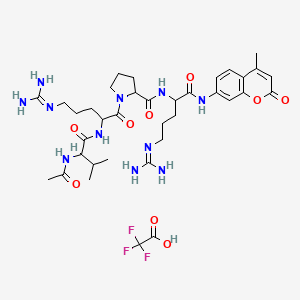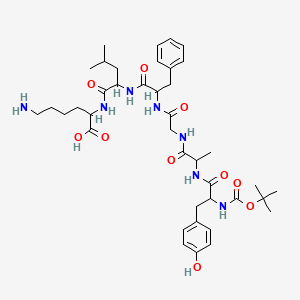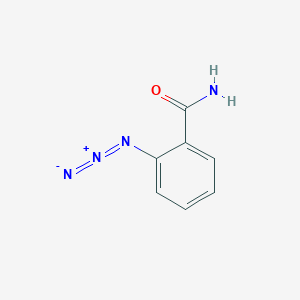
Eglin c (60-63)-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eglin c (60-63)-methyl ester is a peptide sequence derived from the larger protein Eglin c, which is isolated from the leech Hirudo medicinalis. This peptide sequence is known for its inhibitory activity towards human leukocyte elastase, cathepsin G, porcine pancreatic elastase, and alpha-chymotrypsin .
準備方法
Synthetic Routes and Reaction Conditions
Eglin c (60-63)-methyl ester can be synthesized using conventional peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS) method, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The methyl ester group is introduced at the C-terminus of the peptide during the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS. This method allows for the efficient and high-yield production of the peptide. The process includes the use of automated peptide synthesizers, which facilitate the repetitive cycles of deprotection and coupling reactions required for peptide elongation .
化学反応の分析
Types of Reactions
Eglin c (60-63)-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond at the C-terminus can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine residues, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used.
Reduction: Reducing agents like DTT or TCEP are commonly employed.
Major Products Formed
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation: Sulfoxides or sulfones are formed.
Reduction: Thiol groups are generated from disulfide bonds.
科学的研究の応用
Eglin c (60-63)-methyl ester has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The peptide is employed in studies investigating the inhibition of proteases such as human leukocyte elastase and cathepsin G.
Medicine: Due to its inhibitory activity, it is explored as a potential therapeutic agent for conditions involving excessive protease activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Industry: The peptide is used in the development of protease inhibitors for various industrial applications, including the formulation of enzyme inhibitors for detergents.
作用機序
Eglin c (60-63)-methyl ester exerts its effects by binding to the active site of target proteases, thereby inhibiting their enzymatic activity. The peptide interacts with the protease’s catalytic triad, preventing substrate binding and subsequent proteolysis. This inhibition is achieved through the formation of a stable enzyme-inhibitor complex.
類似化合物との比較
Similar Compounds
Eglin c (41-49): Inhibits cathepsin G and alpha-chymotrypsin but not leukocyte elastase.
Eglin c (22-25): Inhibits cathepsin G and alpha-chymotrypsin but not leukocyte elastase.
Eglin c (8-70): Exhibits inhibitory activity against leukocyte elastase, cathepsin G, and alpha-chymotrypsin.
Uniqueness
Eglin c (60-63)-methyl ester is unique in its selective inhibition of leukocyte elastase while not significantly affecting cathepsin G or alpha-chymotrypsin. This specificity makes it a valuable tool for studying leukocyte elastase-related biological processes and for developing targeted therapeutic agents.
特性
IUPAC Name |
methyl 2-[[2-[[4-amino-2-[(2-amino-3-hydroxybutanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N5O7/c1-8(2)14(18(29)24-15(9(3)4)19(30)31-6)23-16(27)11(7-12(20)26)22-17(28)13(21)10(5)25/h8-11,13-15,25H,7,21H2,1-6H3,(H2,20,26)(H,22,28)(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNARUNJLGFXUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
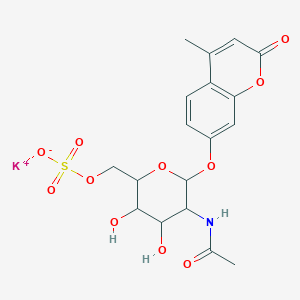
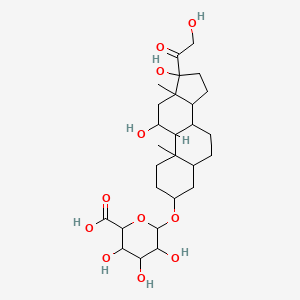

![1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12108166.png)
![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)
